molecular formula C8H16ClNO2 B15304962 rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis

rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis

Cat. No.: B15304962
M. Wt: 193.67 g/mol
InChI Key: FCKCWEYSFCRPJE-KZYPOYLOSA-N
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Description

The compound rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis is a bicyclic heterocyclic molecule comprising a fused furo[2,3-c]pyrrole core. Key features include:

  • Stereochemistry: The cis configuration at the 3a and 6a positions ensures a rigid bicyclic framework.
  • Substituents: A methoxymethyl group at the 3a position enhances hydrophilicity and modulates steric interactions.
  • Salt form: The hydrochloride salt improves solubility for pharmaceutical or synthetic applications.

This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(3aR,6aR)-3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-10-6-8-2-3-11-7(8)4-9-5-8;/h7,9H,2-6H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

FCKCWEYSFCRPJE-KZYPOYLOSA-N

Isomeric SMILES

COC[C@]12CCO[C@H]1CNC2.Cl

Canonical SMILES

COCC12CCOC1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions and in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl, sulfonyl, or benzoyl groups.

Scientific Research Applications

rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Molecular docking studies have shown that the interaction with specific proteins can lead to significant biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

(a) Furo[2,3-c]pyrrole Derivatives
  • rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride (EN300-27126392): Differs in the position of the methoxymethyl group (6a vs. Molecular weight: Similar (~232–235 g/mol), but spatial arrangement impacts receptor binding .
  • Base structure used to study the scaffold’s conformational flexibility .
(b) Thieno[3,4-c]pyrrole Derivatives
  • Molecular weight: 225.74 g/mol; the dione group introduces hydrogen-bond acceptor sites .

Substituent Variations

(a) Methoxy and Methyl Groups
  • rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride :

    • Substitutes methoxymethyl with a methyl group, reducing solubility but enhancing metabolic stability.
    • Used in comparative studies to evaluate substituent effects on bioavailability .
  • rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-1,1-dione (CAS 1969287-46-4): Combines methoxy and dione functionalities, creating a dual hydrogen-bond donor/acceptor profile. Molecular weight: 235.7 g/mol; the thieno ring enhances electronic delocalization .

Functionalized Derivatives

  • rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride (CAS 2138240-22-7):
    • Incorporates an oxadiazole ring, introducing additional nitrogen atoms for enhanced binding to metal ions or enzymes.
    • Molecular weight: 232.67 g/mol; the oxadiazole moiety increases rigidity and thermal stability .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Source
rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole HCl, cis Furo[2,3-c]pyrrole 3a-methoxymethyl ~230–235 (estimated) High solubility, CNS-targeting scaffold
rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole HCl Furo[2,3-c]pyrrole 6a-methoxymethyl ~232 Altered steric profile
rac-(3aR,6aS)-3a,6a-dimethyl-thieno[3,4-c]pyrrole-2,2-dione HCl Thieno[3,4-c]pyrrole 3a,6a-dimethyl; dione 225.74 Lipophilic, hydrogen-bond acceptor
rac-5-[(3aR,6aR)-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine HCl Furo[3,4-c]pyrrole Oxadiazole-2-amine 232.67 Metal-binding capability

Q & A

Q. Advanced Research Focus

  • Reaction path sampling using density functional theory (DFT) at the M06-2X/def2-TZVP level identifies transition states and intermediates for methoxymethyl group reactivity .
  • Solvent effects are modeled via the SMD continuum approach to predict regioselectivity in polar aprotic solvents (e.g., DMF vs. THF) .
    Methodological Insight : Coupling computational results with experimental kinetic studies (e.g., Eyring plots) validates activation barriers for SN2 vs. SN1 pathways .

How can researchers address low yields in the final hydrochlorination step?

Basic Research Focus
Low yields during HCl salt formation often stem from:

  • Incomplete neutralization : Optimize stoichiometry (1.05–1.1 eq. HCl gas in anhydrous diethyl ether) to avoid freebase contamination .
  • Crystallization issues : Use anti-solvent precipitation (e.g., adding MTBE to IPA solutions) and control cooling rates (−20°C over 12 h) to enhance crystal purity .
    Data Table :
ConditionYield (%)Purity (HPLC)
HCl gas, Et₂O8299.1
Aq. HCl, RT6597.3

What safety protocols are critical for handling this compound’s hydrochloride salt?

Q. Basic Research Focus

  • Inhalation risks : Use fume hoods with HEPA filters during powder handling; immediate oxygen administration is advised for respiratory distress .
  • Skin contact : Neutralize spills with 5% sodium bicarbonate solution before disposal .
    Advanced Note : The compound lacks acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but prolonged exposure may induce neurotoxic effects, requiring in vitro screening (e.g., SH-SY5Y cell assays) .

How does the cis-(3aR,6aR) configuration influence biological activity compared to trans isomers?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) reveals the cis configuration enhances binding to σ₁ receptors (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for trans) due to optimal furopyrrolidine ring puckering .
  • Pharmacokinetics : Cis isomers show 3-fold higher BBB permeability in MDCK-MDR1 assays, attributed to reduced polarity from the methoxymethyl group’s axial orientation .

What analytical techniques best resolve degradation products under accelerated stability conditions?

Q. Advanced Research Focus

  • LC-MS/MS (ESI+) identifies hydrolytic degradation (methoxymethyl → hydroxymethyl) and oxidative byproducts (N-oxide formation) .
  • Forced degradation studies (40°C/75% RH, 14 days) show 5% degradation; kinetic modeling (Arrhenius plot) predicts t₉₀ > 24 months at 25°C .

Why do X-ray crystallography and solution-phase CD spectra show conflicting optical activity data?

Q. Advanced Research Focus

  • Solid-state vs. solution chirality : The compound’s helicity in crystals (fixed by lattice forces) may differ from solution, where solvent interactions promote conformational averaging .
  • CD Spectroscopy : Use synchrotron-radiation CD (SRCD) with 0.1 mg/mL samples in hexafluoroisopropanol to enhance signal-to-noise ratios for low-lying transitions .

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